molecular formula C10H15NO2S B103760 (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol CAS No. 16854-32-3

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Cat. No. B103760
CAS RN: 16854-32-3
M. Wt: 213.3 g/mol
InChI Key: IULJJGJXIGQINK-UWVGGRQHSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. The structure can give insights into the compound’s properties and reactivity.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis. The yield and purity of the product are also important factors.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s reactivity, stability, and acidity or basicity may also be studied.


Scientific Research Applications

1. Catalytic Application in Asymmetric Hydrogenation

  • The compound reacts with ortho-esters to form 4-hydroxymethyl-5-phenyl-1,3-oxazolines, which are then used to yield N,P-ligands. These ligands are involved in the catalytic hydrogenation of an imine, demonstrating its potential in asymmetric synthesis (Ezhova et al., 2004).

2. Interaction with Symmetrical Ketones

  • Studies have explored its interaction with symmetrical ketones, leading to the formation of isomeric oxazolidines. This has implications for understanding regioselectivity in organic synthesis (Madesclaire et al., 2004).

3. Antimicrobial and Antifungal Applications

  • Derivatives of this compound, like bile acid amides, show significant antimicrobial and antifungal properties against various pathogens, suggesting its potential in developing new therapeutic agents (Hazra et al., 2004).

4. Reactivity with Organohalides

  • Its interaction with carbon disulfide and subsequent reactions with various alkyl halides and acylated benzoic acid chlorides have been explored. This research contributes to understanding its reactivity in organic synthesis processes (Tursynova, 2022).

5. Synthesis of Urea Derivatives

  • Urea derivatives synthesized from this compound have shown high antimicrobial activity against strains like Bacillus cereus and Staphylococcus aureus, indicating its potential in pharmaceutical applications (Madesclaire et al., 2012).

6. Biotechnological Production of 1,3-Propanediol

  • The compound has been studied in the context of genetically engineered microorganisms for the efficient biosynthesis of 1,3-propanediol, a valuable chemical for various industrial applications (Yang et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be included in this analysis.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties or reduce its hazards.


I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

(1S,2S)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJJGJXIGQINK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

CAS RN

36624-58-5, 16854-32-3
Record name rel-(1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36624-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16854-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [S(R*,R*)]-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The L-threo 2-amino-3-hydroxy-3- (4-methylthiophenyl)propionic acid thus obtained then can be esterified and reduced with sodium borohydrate according to known methods to produce D-threo 2-amino-3-(4-methylthiophenyl)propane-1,3-diol, m.p. 151.9°-152.9° C., [α]D25 -21° (1% in ethanol).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 2
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 3
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 4
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 5
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Reactant of Route 6
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol

Citations

For This Compound
7
Citations
C Giordano, S Cavicchioli, S Levi… - The Journal of Organic …, 1991 - ACS Publications
X-OH 2 XF 2), and its 1S, 2S enantiomer (+)-3 with equal chemical and enantiomeric purities. Parallel processing of this latter material as a source of the desired IR, 2R isomer offers an …
Number of citations: 33 pubs.acs.org
M Chrzanowska, A Dreas, MD Rozwadowska - Tetrahedron: Asymmetry, 2004 - Elsevier
The reaction of 6,7-methylenedioxy-3,4-dihydroisoquinoline with laterally lithiated o-toluamides in which the amine part derived from (1S,2S)-thiomicamine or (1R,2S)-2-amino-1-…
Number of citations: 33 www.sciencedirect.com
Y Xia, B Ye, M Liu, M Jiang, F Chen - Organic Process Research …, 2022 - ACS Publications
In this paper, an expeditious and efficient continuous-flow process is reported for the synthesis of syn-2-amino-1,3-diol. The starting material syn-2-nitro-1,3-diol reacts with hydrogen …
Number of citations: 1 pubs.acs.org
S Gijsbers, S Asselberghs, P Herdewijn… - … et Biophysica Acta (BBA …, 2002 - Elsevier
The substrate specificity of human sphingosine kinase was investigated using a bacterially expressed poly(His)-tagged protein. Only the D-erythro isomer of the sphingoid bases, …
Number of citations: 15 www.sciencedirect.com
Y Xia, M Jiang, M Liu, Y Zhang, H Qu… - The Journal of …, 2021 - ACS Publications
A unified strategy for an efficient and high diastereo- and enantioselective synthesis of (−)-chloramphenicol, (−)-azidamphenicol, (+)-thiamphenicol, and (+)-florfenicol based on a key …
Number of citations: 15 pubs.acs.org
G FORTIER, R MARTIN… - … Reagents in Organic …, 2012 - books.google.com
The stereospecificity of biomolecules is a characteristic feature of the molecular logic of living cells. Chiral natural products are usually present in only one of their possible chiral forms. …
Number of citations: 0 books.google.com
D Gong, J Li, C Yuan, J Yuan - Synthetic communications, 2005 - Taylor & Francis
Full article: Synthetic Study of Substituted Arylsulfonylphenylbenzamides Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | …
Number of citations: 6 www.tandfonline.com

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